Ethyl 2-acetamido-3-phenylpropanoate
Description
Ethyl 2-acetamido-3-phenylpropanoate (CAS: 2361-96-8) is a chiral ester derivative featuring an acetamido group at the α-position and a phenyl substituent at the β-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as oxazoles . For instance, its reaction with phosphorus oxychloride (POCl₃) in toluene at 80°C yields oxazole derivatives, highlighting its utility as a precursor in constructing nitrogen-containing heterocycles . The ethyl ester group enhances solubility in organic solvents, facilitating its use in diverse synthetic protocols.
Properties
IUPAC Name |
ethyl 2-acetamido-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVZYFDBEPMPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103636 | |
| Record name | ethyl 2-acetamido-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4134-09-2 | |
| Record name | ethyl 2-acetamido-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-acetamido-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-acetamido-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-acetamido-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-acetamido-3-phenylpropanoic acid.
Reduction: 2-acetamido-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetamido-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. Additionally, its ester group can undergo hydrolysis to release the active acetamido-phenylpropanoic acid, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following compounds share structural similarities with ethyl 2-acetamido-3-phenylpropanoate, differing primarily in ester groups, substituents, or backbone complexity:
(S)-Mthis compound (17a)
- Structure : Methyl ester analog with identical acetamido and phenyl groups.
- Synthesis : Prepared via catalytic asymmetric methods, achieving >99% conversion and 99.5% enantiomeric excess (ee) using chiral ligand L7 .
- Applications : Used in high-performance ligand design for enantioselective catalysis .
(S)-Methyl 2-Acetamido-3-(4-Methoxyphenyl)Propanoate (17b)
- Structure : Incorporates a 4-methoxy group on the phenyl ring.
- Synthesis : Similar to 17a but with >99.9% ee, demonstrating enhanced stereocontrol due to electron-donating methoxy substituents .
- Applications : Improved electronic properties make it suitable for advanced materials requiring precise stereochemistry .
Ethyl 2-(2-Amino-3-Phenylpropanamido)-3-Phenylpropanoate (EE-005)
- Structure: Contains an additional amino group and a second phenylpropanoate moiety.
- Synthesis : Synthesized via HCl-mediated deprotection of ED-006, yielding a diastereomeric mixture (100% yield) with complex NMR due to rotational conformers .
- Applications: Potential use in peptide mimetics or bioactive molecules, though purification challenges limit scalability .
Key Data Table
†Complex diastereomeric mixture observed.
Research Findings and Implications
Ester Group Impact: Ethyl esters (e.g., this compound) exhibit higher lipophilicity compared to methyl analogs, influencing solubility and reactivity in organic media . Methyl esters (17a, 17b) demonstrate superior enantiomeric purity, attributed to optimized catalytic systems .
Substituent Effects: The 4-methoxy group in 17b enhances stereochemical control during synthesis, likely due to electronic stabilization of transition states . EE-005’s additional phenyl and amino groups introduce steric hindrance, complicating NMR analysis and purification .
Synthetic Challenges: this compound requires harsh conditions (POCl₃, 80°C) for oxazole formation, limiting compatibility with sensitive substrates . EE-005’s synthesis necessitates excess HCl and prolonged reaction times, highlighting trade-offs between yield and practicality .
Biological Activity
Ethyl 2-acetamido-3-phenylpropanoate is an organic compound noted for its potential biological activities, particularly in relation to enzyme interactions and metabolic pathways. This detailed article explores its biological activity, synthesis, and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17NO3
- Molecular Weight : Approximately 235.28 g/mol
- Functional Groups : Contains an ethyl ester, an acetamido group, and a phenylpropanoate structure.
The acetamido group enhances solubility and reactivity, allowing for various chemical transformations. Its structural similarity to certain biomolecules suggests possible interactions with enzymes or receptors, influencing biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, potentially altering metabolic pathways.
- Protein Interaction : It may form covalent bonds with nucleophilic sites on proteins, leading to changes in enzyme activity or signaling pathways.
- Therapeutic Potential : Investigated for anti-inflammatory and antimicrobial properties, although detailed mechanisms remain under investigation.
The mechanism of action involves interaction with molecular targets, such as enzymes or receptors. Binding to these targets can alter their activity, leading to various biological effects. The exact pathways depend on the specific context in which the compound is used.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Protein Interaction | Covalent bonding with proteins affecting activity | |
| Antimicrobial Effects | Investigated for effects against pathogens | |
| Anti-inflammatory | Potential therapeutic applications |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell walls was noted, suggesting a potential application in developing new antibiotics.
- Enzyme Interaction Studies : Research focused on the compound's interaction with specific enzymes revealed that it could effectively inhibit certain pathways involved in inflammation. This finding supports its potential use in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis begins with phenylalanine derivatives.
- Acetylation : The amino group is acetylated using acetic anhydride.
- Esterification : The carboxylic acid group is esterified with ethanol in the presence of a catalyst.
This method allows for the production of the compound in a laboratory setting, facilitating further research into its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
